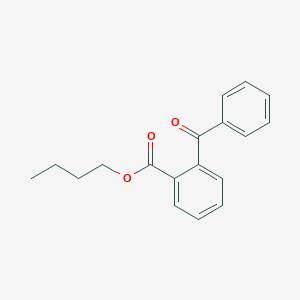
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a dioxane ring structure with an ethyl and an ethenyl group attached. This compound is known for its stability and solubility, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the epoxidation of an appropriate precursor followed by reduction reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the ethenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated compound .
Aplicaciones Científicas De Investigación
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its chemical properties.
Mecanismo De Acción
The mechanism by which (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Ethyl-5-(hydroxymethyl)-1,3-dioxane
- Formaldehyde mono (1,1,1-trimethylolpropane) acetal
Uniqueness
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is unique due to its specific functional groups and the stability provided by the dioxane ring. This makes it particularly useful in applications where stability and solubility are crucial .
Propiedades
Número CAS |
1075-97-4 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2-ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-3-8-11-6-9(4-2,5-10)7-12-8/h3,8,10H,1,4-7H2,2H3 |
Clave InChI |
PIZPBHHTPIXFLW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



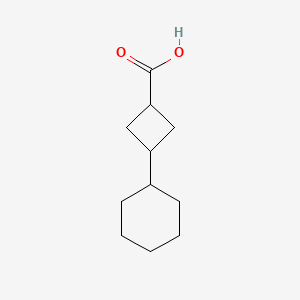
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
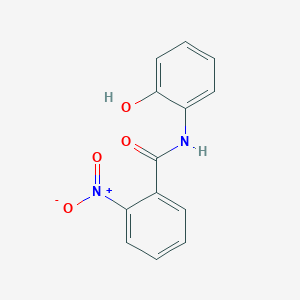
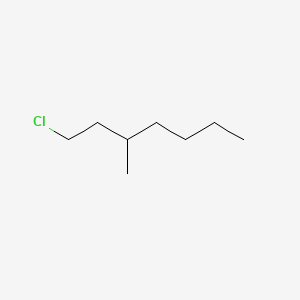

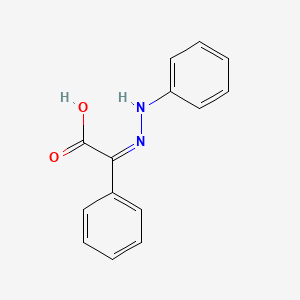
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
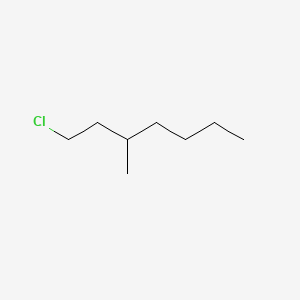
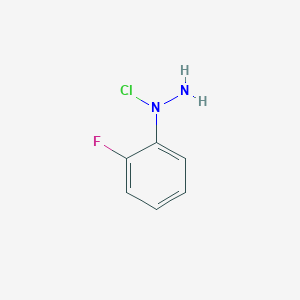
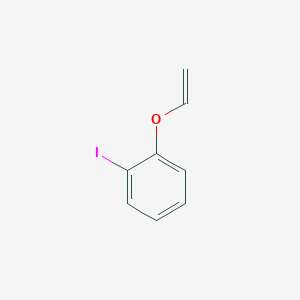
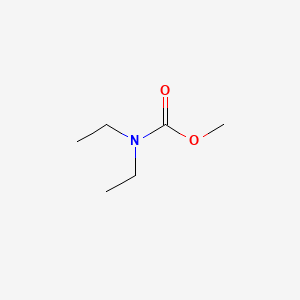
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
